molecular formula C8H8N2O2 B585622 Ricinine-d3 CAS No. 1313734-77-8

Ricinine-d3

Cat. No.: B585622
CAS No.: 1313734-77-8
M. Wt: 167.182
InChI Key: PETSAYFQSGAEQY-FIBGUPNXSA-N
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Description

Ricinine-d3 is a deuterium-labeled derivative of ricinine, an alkaloid found in the castor bean plant (Ricinus communis). The chemical formula for this compound is C7H8D3N2O2. It is a colorless crystalline powder and is used primarily as an internal standard in various analytical methods, particularly in mass spectrometry .

Biochemical Analysis

Biochemical Properties

Ricinine-d3, like its non-deuterated counterpart, interacts with various enzymes, proteins, and other biomolecules. It has been suggested that this compound may play a role in engaging or modifying primary metabolism, which could be crucial for successful seedling establishment and adaptation

Cellular Effects

The cellular effects of this compound are not fully elucidated. Studies on Ricinine have shown that it can influence cell function. For instance, it has been reported to exhibit hepatoprotective effects in CCl4-induced liver damage It is plausible that this compound may have similar effects, potentially influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. As a deuterium-labeled compound, it is often used as a tracer in biochemical and pharmacological studies. Deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs . Therefore, this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These potential mechanisms need to be confirmed through rigorous scientific investigation.

Temporal Effects in Laboratory Settings

In a case of lethal exposure to castor beans, Ricinine was detected in serum, blood, and urine, suggesting that it can be metabolized and excreted by the body . It is reasonable to assume that this compound might exhibit similar temporal characteristics, but this needs to be confirmed experimentally.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Ricinine has been reported to induce hyperactivity and death by respiratory arrest at high doses in mice . It is possible that this compound might exhibit similar dosage-dependent effects, but this hypothesis needs to be tested in controlled animal studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ricinine-d3 can be synthesized by the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines. This method allows for the preparation of different analogues of ricinine by introducing various pharmacophore groups . The reaction typically involves the use of ethyl cyanoacetate as a starting material, which is then reacted with deuterated reagents to incorporate the deuterium atoms.

Industrial Production Methods: Industrial production of this compound involves the use of solid-phase extraction and liquid-liquid extraction techniques. These methods are employed to isolate and purify the compound from reaction mixtures. The use of deuterated solvents and reagents is crucial in maintaining the isotopic purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Ricinine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo-derivatives, while reduction can produce reduced forms of the compound .

Properties

IUPAC Name

4-methoxy-2-oxo-1-(trideuteriomethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETSAYFQSGAEQY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC(=C(C1=O)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745992
Record name 4-Methoxy-1-(~2~H_3_)methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313734-77-8
Record name 4-Methoxy-1-(~2~H_3_)methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is ricinine-d3 used instead of ricin itself in analytical methods for ricin exposure?

A1: Ricin, a highly toxic protein derived from the castor bean plant (Ricinus communis), presents analytical challenges due to its large size and glycosylated nature, making it difficult to detect directly in biological samples []. Ricinine, a smaller alkaloid also found in castor beans, serves as a more readily detectable surrogate marker for ricin exposure []. Using a deuterated form like this compound provides an internal standard for mass spectrometry analysis, enhancing accuracy and reliability.

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